molecular formula C10H19NO3 B2421946 tert-butyl2-(aminomethyl)oxolane-2-carboxylate CAS No. 2168227-27-6

tert-butyl2-(aminomethyl)oxolane-2-carboxylate

Cat. No.: B2421946
CAS No.: 2168227-27-6
M. Wt: 201.266
InChI Key: HOMXCSQFCYQLTG-UHFFFAOYSA-N
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Description

tert-butyl2-(aminomethyl)oxolane-2-carboxylate is a versatile chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes an oxolane ring and an aminomethyl group, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate typically involves the reaction of tert-butyl oxolane-2-carboxylate with aminomethyl reagents under controlled conditions. One common method includes the use of tert-butyl oxolane-2-carboxylate and aminomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-(aminomethyl)oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl2-(aminomethyl)oxolane-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability and enhances the compound’s reactivity in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl2-(aminomethyl)oxolane-2-carboxylate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the aminomethyl group further enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(7-11)5-4-6-13-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMXCSQFCYQLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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